
(1-Prop-2-ynylpiperidin-4-yl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Prop-2-ynylpiperidin-4-yl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone, also known as PPP, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties.
Wirkmechanismus
(1-Prop-2-ynylpiperidin-4-yl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone's mechanism of action involves its binding to the sigma-1 receptor, which is a chaperone protein that regulates various cellular functions, including calcium signaling, oxidative stress, and protein folding. (1-Prop-2-ynylpiperidin-4-yl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone's binding to the sigma-1 receptor results in the modulation of these cellular functions, which in turn leads to its therapeutic effects.
Biochemical and Physiological Effects:
(1-Prop-2-ynylpiperidin-4-yl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone's biochemical and physiological effects include the modulation of neurotransmitter levels, such as serotonin and dopamine, in the brain. This modulation results in the alleviation of symptoms associated with neurological disorders, such as depression and anxiety. Additionally, (1-Prop-2-ynylpiperidin-4-yl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (1-Prop-2-ynylpiperidin-4-yl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone in lab experiments is its high selectivity for the sigma-1 receptor, which allows for the specific modulation of cellular functions. However, one limitation is the lack of studies on the long-term effects of (1-Prop-2-ynylpiperidin-4-yl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone on the brain and other organs.
Zukünftige Richtungen
For (1-Prop-2-ynylpiperidin-4-yl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone research include the investigation of its potential therapeutic properties in other neurological disorders, such as schizophrenia and Parkinson's disease. Additionally, further studies on the long-term effects of (1-Prop-2-ynylpiperidin-4-yl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone on the brain and other organs are needed to fully understand its safety and efficacy. Finally, the development of more efficient synthesis methods for (1-Prop-2-ynylpiperidin-4-yl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone may lead to its widespread use in clinical settings.
Synthesemethoden
(1-Prop-2-ynylpiperidin-4-yl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone can be synthesized through a multi-step process that involves the reaction of 1-(2-pyridyl)piperazine with propargyl bromide, followed by the reaction with 4-piperidone hydrochloride and 1-benzyl-2,5-dimethylpyrrolidine. The final product is obtained through purification and isolation techniques.
Wissenschaftliche Forschungsanwendungen
(1-Prop-2-ynylpiperidin-4-yl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has been studied extensively for its potential therapeutic properties, including its ability to act as a selective serotonin reuptake inhibitor (SSRI) and a sigma-1 receptor agonist. These properties make (1-Prop-2-ynylpiperidin-4-yl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone a promising candidate for the treatment of various neurological disorders, such as depression, anxiety, and Alzheimer's disease.
Eigenschaften
IUPAC Name |
(1-prop-2-ynylpiperidin-4-yl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c1-2-11-20-13-7-16(8-14-20)18(22)21-12-3-4-17(21)15-5-9-19-10-6-15/h1,5-6,9-10,16-17H,3-4,7-8,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAWCJJVPBKTVAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCC(CC1)C(=O)N2CCCC2C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-{[(prop-2-yn-1-yl)carbamoyl]methyl}carbamate](/img/structure/B2929949.png)
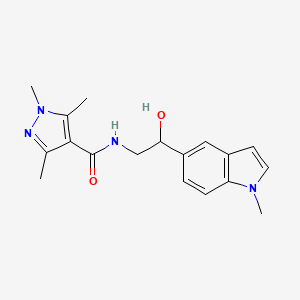
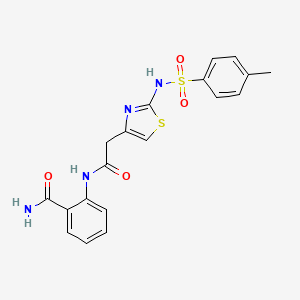


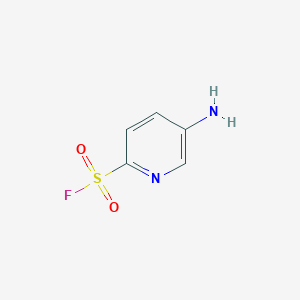
![(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2929960.png)

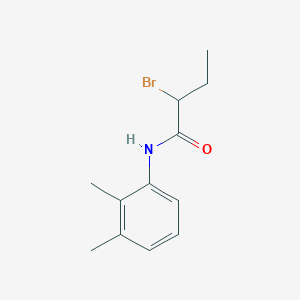


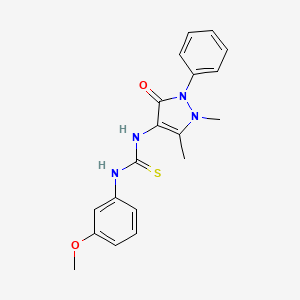

![3-isopentyl-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2929972.png)